molecular formula C19H26N6O3S B11201567 N-cyclopropyl-1-{7-oxo-6-[2-oxo-2-(propan-2-ylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide

N-cyclopropyl-1-{7-oxo-6-[2-oxo-2-(propan-2-ylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B11201567
M. Wt: 418.5 g/mol
InChI Key: FXMSPRKXDDGQJZ-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-1-(7-OXO-6-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of cyclopropyl, thiazolopyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-(7-OXO-6-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the piperidine and cyclopropyl groups. Common reagents used in these reactions include cyclopropylamine, isopropyl isocyanate, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-(7-OXO-6-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-CYCLOPROPYL-1-(7-OXO-6-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions or cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-(7-OXO-6-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved can vary depending on the specific application, but typically involve binding to active sites or allosteric sites, leading to changes in protein function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYL-1-(7-OXO-6-{[(METHYL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE
  • N-CYCLOPROPYL-1-(7-OXO-6-{[(ETHYL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-CYCLOPROPYL-1-(7-OXO-6-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, selectivity, or efficacy in its applications.

Properties

Molecular Formula

C19H26N6O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-cyclopropyl-1-[7-oxo-6-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C19H26N6O3S/c1-11(2)21-14(26)9-25-10-20-16-15(18(25)28)29-19(23-16)24-7-5-12(6-8-24)17(27)22-13-3-4-13/h10-13H,3-9H2,1-2H3,(H,21,26)(H,22,27)

InChI Key

FXMSPRKXDDGQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=NC2=C(C1=O)SC(=N2)N3CCC(CC3)C(=O)NC4CC4

Origin of Product

United States

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